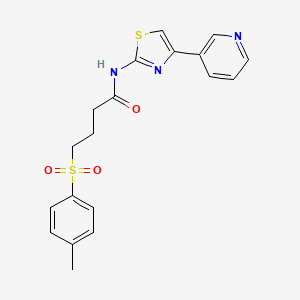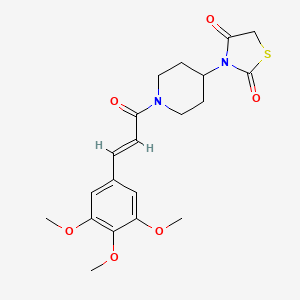
(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione” appears to be a complex organic compound. It contains a thiazolidine-dione group, a piperidinyl group, and a trimethoxyphenyl group, all of which are common in many pharmaceuticals and biologically active compounds.
Synthesis Analysis
Without specific literature or patents, it’s difficult to provide a detailed synthesis route. However, the compound could potentially be synthesized through a series of reactions involving the corresponding piperidine derivative and a suitably protected 3,4,5-trimethoxyphenylacrylic acid, followed by cyclization to form the thiazolidine-dione ring.Molecular Structure Analysis
The compound contains several functional groups that could be involved in interactions with biological targets, including the thiazolidine-dione ring, the piperidine ring, and the trimethoxyphenyl group. The (E) configuration indicates the geometry around the acryloyl double bond.Chemical Reactions Analysis
Again, without specific literature, it’s hard to predict the compound’s reactivity. However, the acryloyl group could potentially undergo addition reactions, and the thiazolidine-dione ring might be susceptible to hydrolysis under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any chiral centers. It’s likely to be a solid at room temperature, and its solubility would depend on the specific substituents and their arrangement.Applications De Recherche Scientifique
Synthesis and Structural Analysis
(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is structurally related to thiazolidine-2,4-diones, a class of compounds known for various biological activities. Kandeel (2006) explored the synthesis of new thiazolidin-4-ones and thiazolin-4-ones with anticipated biological activity, providing insights into the structural framework and potential applications of such compounds (Kandeel, 2006).
Antimicrobial Applications
The antimicrobial applications of thiazolidine-2,4-dione derivatives have been extensively studied. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones with notable antimicrobial activity, particularly against gram-positive bacteria, offering a perspective on the potential use of these compounds in battling bacterial infections (Prakash et al., 2011).
Corrosion Inhibition
Thiazolidinedione derivatives, closely related to the compound , have been investigated for their corrosion inhibition properties. Yadav et al. (2015) studied the efficiency of thiazolidinedione derivatives in protecting mild steel against corrosion, suggesting industrial applications in material protection and preservation (Yadav et al., 2015).
Anticancer Activity
The potential anticancer properties of thiazolidine-2,4-dione derivatives have been a subject of research. Ashok and Vanaja (2016) synthesized new thiazolidine-2,4-dione derivatives and evaluated their anticancer activity against various human cancer cell lines, indicating the role these compounds could play in cancer therapy (Ashok & Vanaja, 2016).
Antibacterial and Antifungal Properties
Derivatives of thiazolidine-2,4-dione also show promise in combating fungal infections. Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives with significant antibacterial and antifungal activities, showcasing the versatility of these compounds in pharmaceutical applications (Jat et al., 2006).
Safety And Hazards
Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
The potential applications of this compound would depend on its biological activity. It could be of interest in medicinal chemistry if it shows activity against relevant biological targets.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a detailed and accurate analysis, specific experimental data and literature would be needed. Always consult a qualified chemist or pharmacologist when working with unknown compounds.
Propriétés
IUPAC Name |
3-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-15-10-13(11-16(27-2)19(15)28-3)4-5-17(23)21-8-6-14(7-9-21)22-18(24)12-29-20(22)25/h4-5,10-11,14H,6-9,12H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFBAHULTRNGEJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)
![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)
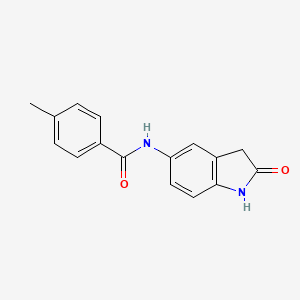
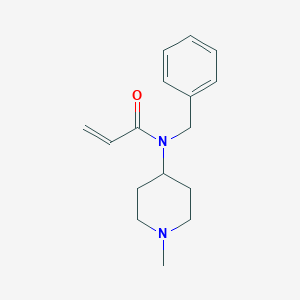
![7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)
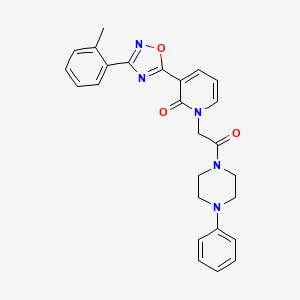
![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)
![N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606537.png)

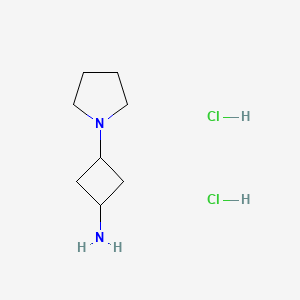
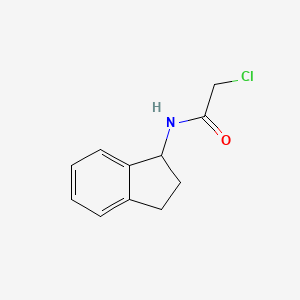
![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)
